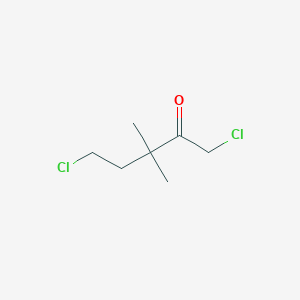

1,5-Dichloro-3,3-dimethylpentan-2-one

Beschreibung

1,5-Dichloro-3,3-dimethylpentan-2-one is an aliphatic chlorinated ketone characterized by a pentan-2-one backbone with chlorine atoms at positions 1 and 5 and two methyl groups at position 3. This substitution pattern confers unique steric and electronic properties, distinguishing it from simpler chlorinated ketones.

Eigenschaften

CAS-Nummer |

87465-67-6 |

|---|---|

Molekularformel |

C7H12Cl2O |

Molekulargewicht |

183.07 g/mol |

IUPAC-Name |

1,5-dichloro-3,3-dimethylpentan-2-one |

InChI |

InChI=1S/C7H12Cl2O/c1-7(2,3-4-8)6(10)5-9/h3-5H2,1-2H3 |

InChI-Schlüssel |

JOSVTBZGHXVJAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCCl)C(=O)CCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

1,5-Dichloropentan-3-one (CAS 3592-25-4)

Structural Differences :

- Ketone Position : The target compound has a ketone at position 2 (pentan-2-one), whereas 1,5-dichloropentan-3-one places the ketone at position 3.

Inferred Properties :

3-Hydroxy-1,5-diphenyl-1-pentanone (CAS 60669-64-9)

Functional Group Contrast :

- Hydroxyl vs. Chlorine: The hydroxyl group in 3-hydroxy-1,5-diphenyl-1-pentanone introduces hydrogen bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic chlorinated target compound.

- Aromatic vs. Aliphatic : The phenyl groups in this analog confer rigidity and aromatic conjugation, which may influence electronic transitions and UV absorption properties.

Chlorinated Aromatic Ketones (e.g., Trichlorohydroxy-1,4-benzoquinone)

Aromatic vs. Aliphatic Systems :

- Degradation Pathways: Chlorinated aromatic ketones (e.g., trichlorohydroxy-1,4-benzoquinone) undergo hydroxylation and ring-opening reactions to form dicarboxylic acids like dichloromaleic acid (DCMA) . In contrast, aliphatic chlorinated ketones like the target compound may follow alternative degradation routes, such as dechlorination or alkyl chain fragmentation.

- Environmental Persistence : Aromatic chlorinated ketones are more resistant to microbial degradation due to their conjugated systems, whereas aliphatic analogs like 1,5-dichloro-3,3-dimethylpentan-2-one may degrade faster under oxidative conditions .

1,5-Dihydroxy-2,2,4,4-tetrakis(hydroxymethyl)pentan-3-one (CAS 84176-67-0)

Substituent Effects :

- Hydroxyl vs. In contrast, the target compound’s chlorine and methyl groups enhance lipophilicity.

- Thermal Stability : Polar hydroxyl groups may lower the melting point compared to the chlorinated target compound, which likely has higher thermal stability due to reduced hydrogen bonding .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Degradation Behavior : Chlorinated aliphatic ketones like this compound are less persistent in oxidative environments compared to aromatic analogs but may generate chlorinated byproducts during decomposition .

- Steric Effects : The dimethyl groups in the target compound reduce reactivity in nucleophilic substitution reactions, a critical distinction from 1,5-dichloropentan-3-one .

- Solubility Trends: Hydroxyl and aromatic substituents (e.g., in 3-hydroxy-1,5-diphenyl-1-pentanone) enhance water solubility, whereas chlorine and methyl groups favor organic phase partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.